4-Pyridinebutanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Pyridinebutanoic acid involves multicomponent reactions, such as the Hantzsch reaction . An efficient procedure has been developed for the synthesis of 1,4-dihydropyridines containing aliphatic and 2- (1-hydroxycyclopropyl)methyl substituents via multicomponent Hantzsch reaction using europium (III) chloride hexahydrate as a catalyst .Molecular Structure Analysis

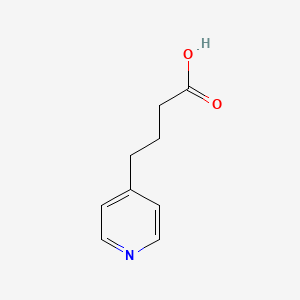

4-Pyridinebutanoic acid has a unique chemical structure with a pyridine ring and a butanoic acid side chain. The molecular formula of 4-Pyridinebutanoic acid is C9H11NO2 .Chemical Reactions Analysis

The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Pyridinebutanoic acid include a boiling point of 365.4±32.0 °C (Predicted), a density of 1.224±0.06 g/cm3 (Predicted), and a pKa of 3.62±0.10 (Predicted) .Applications De Recherche Scientifique

Catalytic Applications

- Ionic Liquids and Catalysis : A study by Yuan (2004) introduced a novel method to determine the acidity of ionic liquids using pyridine as an IR spectroscopic probe. This method helps identify the Brønsted/Lewis acidity of ionic liquids, crucial for catalysis, and demonstrated that Cl/AlCl3 (an ionic liquid) could effectively catalyze the alkylation of isobutane with butene, comparable to H2SO4. This research highlights the role of pyridine derivatives in assessing and utilizing ionic liquids for catalytic processes Kou Yuan, 2004.

Organic Synthesis

- Demethylation Reactions : In organic synthesis, pyridine derivatives play a crucial role. Schmid et al. (2004) demonstrated the demethylation of 4-Methoxyphenylbutyric acid using molten pyridinium hydrochloride, showcasing pyridine's utility in facilitating key synthetic transformations on a multikilogram scale, which is crucial for pharmaceutical manufacturing C. Schmid et al., 2004.

Material Science

- Polymeric Ionic Liquid Catalysts : Research by Sahiner et al. (2016) explored the use of poly(4-vinyl pyridine)-based polymeric ionic liquid particles as catalysts for H2 generation from NaBH4 hydrolysis and methanolysis. This study illuminates the potential of pyridine derivatives in developing novel catalysts for sustainable energy applications N. Sahiner et al., 2016.

Drug Development and Material Chemistry

Antimicrobial Activities and DNA Interactions : Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives, revealing their significant antibacterial and antifungal activities. Additionally, their interaction with DNA was analyzed, suggesting the potential of pyridine derivatives in developing new antimicrobial agents and understanding their mode of action at the molecular level Ö. Tamer et al., 2018.

Synthesis of Pyridine Derivatives : Wang et al. (2017) provided a metal-free synthesis route for C-4 substituted pyridine derivatives using pyridine-boryl radicals via a radical addition/C-C coupling mechanism. This method represents a significant advancement in the synthesis of pyridine derivatives, crucial for pharmaceutical and material science applications Guoqiang Wang et al., 2017.

Safety And Hazards

Propriétés

IUPAC Name |

4-pyridin-4-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(12)3-1-2-8-4-6-10-7-5-8/h4-7H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEOZJKVMBWJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390202 | |

| Record name | 4-Pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridinebutanoic acid | |

CAS RN |

102878-73-9 | |

| Record name | 4-Pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)

![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)